REACTION_SMILES
|
[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH3:15][O:16][N:17]([C:18]([CH3:19])=[O:20])[CH3:21].[Cl-:22].[NH4+:23].[s:6]1[c:7]2[c:8]([cH:9][cH:10]1)[cH:11][cH:12][cH:13][cH:14]2>>[s:6]1[c:7]2[c:8]([cH:9][c:10]1[C:18]([CH3:19])=[O:20])[cH:11][cH:12][cH:13][cH:14]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CON(C)C(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc2sccc2c1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)c1cc2ccccc2s1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |